
(2-hydroxy-6-methylquinolin-3-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-hydroxy-6-methylquinolin-3-yl)methyl benzoate, also known as quinoline yellow, is a synthetic organic compound commonly used as a food dye and a fluorescent tracer in biological research. It is a yellowish-green powder that is soluble in water and ethanol. In
Mechanism of Action
The mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate as a fluorescent tracer involves its ability to bind to specific cellular structures, such as lysosomes and endosomes. This binding is thought to occur through electrostatic interactions between the positively charged (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate moiety and the negatively charged phospholipid membranes of these organelles. Once bound, the fluorescent properties of the compound allow for the visualization and tracking of the labeled structures.
Biochemical and Physiological Effects
While (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate is generally considered safe for use in biological research, there have been some reports of potential toxicity and adverse effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which could have implications for neurological function. Additionally, it has been shown to induce oxidative stress and DNA damage in certain cell types.
Advantages and Limitations for Lab Experiments
One of the major advantages of (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate as a fluorescent tracer is its selectivity for lysosomes and endosomes, which allows for the specific labeling and tracking of these organelles. Additionally, its fluorescent properties make it a useful tool for monitoring intracellular pH and calcium ion concentrations. However, there are some limitations to its use, including potential toxicity and the need for careful optimization of labeling conditions to ensure specificity and minimize background fluorescence.
Future Directions
There are several potential future directions for research involving (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate. One area of interest is the development of new fluorescent probes based on the (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate scaffold, with improved selectivity and reduced toxicity. Additionally, there is ongoing research into the use of (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Finally, there is potential for the use of (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate as a tool for studying the role of lysosomes and endosomes in various cellular processes, including autophagy and cell signaling.
Synthesis Methods
The synthesis of (2-hydroxy-6-methylquinolin-3-yl)methyl benzoate involves the reaction of 2-hydroxy-6-methyl(2-hydroxy-6-methylquinolin-3-yl)methyl benzoate with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through an acid-base-catalyzed esterification mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved through recrystallization and chromatography techniques.
Scientific Research Applications
(2-hydroxy-6-methylquinolin-3-yl)methyl benzoate has been widely used as a fluorescent tracer in biological research, particularly in the study of cellular trafficking and protein localization. It has been shown to selectively label lysosomes and endosomes in live cells, allowing for the visualization and tracking of these organelles. Additionally, it has been used as a probe for monitoring intracellular pH and calcium ion concentrations.
properties
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-7-8-16-14(9-12)10-15(17(20)19-16)11-22-18(21)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDZUJHQBQAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

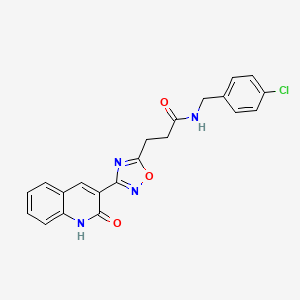



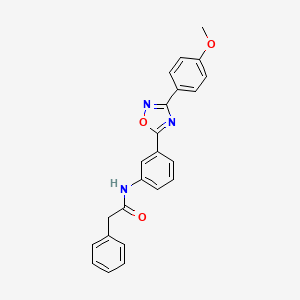
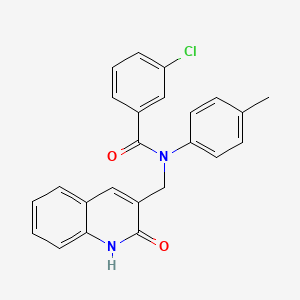
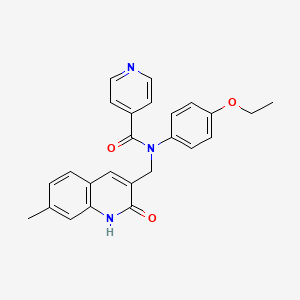
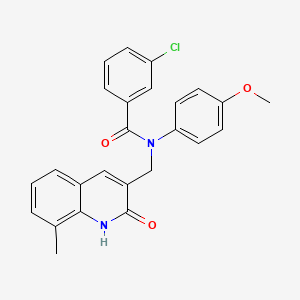

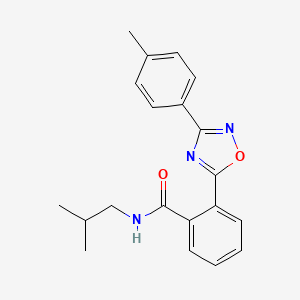
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)


